![molecular formula C8H11N3O3S B088488 Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide CAS No. 10396-10-8](/img/structure/B88488.png)
Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide
Overview
Description
Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide, also known as this compound, is a useful research compound. Its molecular formula is C8H11N3O3S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Toluene - Tosyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide (CAS No. 10396-10-8) is a chemical compound that has garnered attention in various biological and pharmacological studies. This report synthesizes available research on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₁N₃O₃S
- Molecular Weight : 229.254 g/mol
- CAS Number : 10396-10-8
The compound features a benzenesulfonic acid moiety with a methyl group and an aminocarbonyl hydrazide functional group. This unique structure contributes to its biological activity.
The biological activity of benzenesulfonic acid derivatives often involves interactions with various biological targets:
- Enzyme Inhibition : Compounds similar to benzenesulfonic acid derivatives have been studied for their ability to inhibit enzymes such as carbonic anhydrases, which play crucial roles in physiological processes including respiration and acid-base balance .
- Antimicrobial Activity : Some benzenesulfonamide derivatives exhibit antibacterial properties by disrupting bacterial cell wall synthesis or function .
- Antitumor Potential : Studies indicate that certain sulfonamide derivatives can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
Biological Activity Overview
Activity Type | Description |
---|---|
Antimicrobial | Inhibits growth of various bacteria; effective against specific strains. |
Antitumor | Induces apoptosis in cancer cell lines; potential for use in chemotherapy regimens. |
Enzyme Inhibition | Acts as an inhibitor for enzymes like carbonic anhydrases; impacts metabolic pathways. |
Case Studies and Research Findings
- Antimicrobial Studies : Research has shown that derivatives of benzenesulfonic acid demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study highlighted the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli .
- Antitumor Research : A study published in Molecules explored the antitumor effects of hydrazide derivatives, noting that they could inhibit the proliferation of MCF-7 breast cancer cells through apoptosis induction . The structural modifications significantly influenced their potency.
- Inhibition of Carbonic Anhydrases : An investigation into the structure-activity relationship of various benzenesulfonamide derivatives revealed that certain compounds could effectively inhibit human carbonic anhydrases, which are implicated in numerous physiological and pathological processes .
Toxicological Profile
Despite its biological activities, the safety profile of this compound remains under-researched:
Scientific Research Applications
Analytical Chemistry Applications
Separation Techniques:
One of the prominent applications of benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide is in high-performance liquid chromatography (HPLC). It can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .
Medicinal Chemistry Applications
Inhibition Studies:
Research has indicated that derivatives of benzenesulfonic acid, including those containing hydrazide functionalities, exhibit significant biological activity. A study focusing on N-aryl-β-alanine derivatives and diazobenzenesulfonamides demonstrated that compounds related to benzenesulfonic acid can act as potent inhibitors of carbonic anhydrases (CAs), which are essential enzymes involved in various physiological processes. The synthesized compounds showed nanomolar affinities towards different CA isozymes, suggesting potential therapeutic applications in treating conditions like glaucoma and edema .
Chemical Properties and Structure
This compound has the following chemical characteristics:
- Chemical Formula: C₈H₁₁N₃O₃S
- Molecular Weight: 229.25 g/mol
- IUPAC Name: N-(4-methylbenzenesulfonamido)carbamimidic acid
- CAS Number: 10396-10-8
The compound belongs to the class of organic compounds known as benzenesulfonamides, which are characterized by the presence of a sulfonamide group linked to a benzene ring .
Case Studies and Research Findings
Several studies have explored the efficacy and applications of benzenesulfonic acid derivatives:
- Study on Carbonic Anhydrase Inhibition:
- HPLC Method Development:
Properties
IUPAC Name |
[(4-methylphenyl)sulfonylamino]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-6-2-4-7(5-3-6)15(13,14)11-10-8(9)12/h2-5,11H,1H3,(H3,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFNYSYURHAPFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065062 | |
Record name | Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10396-10-8 | |
Record name | p-Toluenesulfonylsemicarbazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10396-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Toluenesulfonyl semicarbazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010396108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tosylsemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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